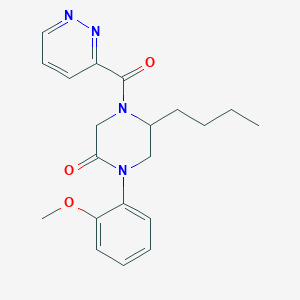![molecular formula C18H18N2O3 B5513110 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of interest in various scientific fields due to its unique structure and properties. This compound is part of the 1,2,4-oxadiazole class, known for its diverse applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazoles involves multiple steps, including the use of 2,4-dimethylcarbolic acid and various reactants like ethyl 2-bromoacetate and hydrazine. A study by Rasool et al. (2016) outlines the synthesis process in detail, including refluxing and stirring methods, which might be applicable to the compound (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).
Molecular Structure Analysis
The molecular structure of similar 1,2,4-oxadiazole compounds has been analyzed using techniques like IR, 1H-NMR, and EIMS. These methods help in corroborating the structures of synthesized molecules, as discussed by Chen et al. (2004) (Chen, Wang, Pu, & Wang, 2004).
Chemical Reactions and Properties
1,2,4-oxadiazoles undergo various chemical reactions, including thermolysis and cyclization, as demonstrated by Kassam and Warkentin (1994). Their study reveals the cascade of reactions these compounds can undergo under specific conditions (Kassam & Warkentin, 1994).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles have been explored in different studies. For instance, Werstiuk et al. (2006) examined the pyrolysis of related compounds, shedding light on their stability and behavior under thermal stress (Werstiuk, Kłys, & Warkentin, 2006).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles include their reactivity and interaction with other molecules. Research by Rai et al. (2009) on similar compounds provides insights into their antibacterial properties, which could be an aspect of the chemical properties of the compound (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Applications De Recherche Scientifique
Anticancer Potential
Research has unveiled that oxadiazole analogues possess significant anticancer activity, targeting various cancer cell lines such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Specifically, a compound closely related to 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole demonstrated heightened sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines, marking its potential as an anticancer agent (Ahsan et al., 2014).
Antimicrobial Applications
The synthesis of oxadiazole derivatives has also shown promising results in the fight against microbial infections. Novel 1,2,4-triazole derivatives, which share a core structure with the oxadiazole compound of interest, have been synthesized and found to exhibit good to moderate antimicrobial activities against a range of microorganisms, suggesting a potential application in antimicrobial therapies (Bektaş et al., 2010).
Antibiotic and Lipoxygenase Inhibitory Activity
A study on molecules bearing a similar 1,3,4-oxadiazole framework highlighted their antibiotic efficacy against Gram-positive and Gram-negative bacteria and their lipoxygenase inhibitory activity. This dual function underscores the compound's potential in creating new antibiotic treatments and anti-inflammatory drugs (Rasool et al., 2016).
Corrosion Inhibition
Oxadiazole compounds, including those with similar structures to 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have been investigated for their corrosion inhibitive properties. Specifically, they have demonstrated effectiveness in protecting brass against corrosion and scaling in simulated cooling water systems, highlighting their industrial application in metal preservation (Rochdi et al., 2014).
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-5-13(2)16(10-12)22-11-17-19-18(20-23-17)14-6-8-15(21-3)9-7-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICFSUDMJUEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)
![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)
![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)
![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)
![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)
![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)
![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)